6-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine
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Overview
Description
6-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound has garnered significant interest due to its potential pharmacological activities, including anti-inflammatory, antiproliferative, and antifungal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine typically involves the nucleophilic substitution of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine . The reaction is carried out under controlled conditions, and the structure of the synthesized compound is confirmed using various analytical techniques such as elemental analysis, high-resolution mass spectrometry, NMR spectroscopy, and X-ray analysis .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for yield and purity, ensuring that the compound meets the required standards for further applications.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: This is the primary reaction used in its synthesis, where chlorine atoms are substituted by nucleophiles such as amines.
Oxidation and Reduction: These reactions can modify the functional groups attached to the pyrazolopyrimidine ring, potentially altering its pharmacological properties.
Common Reagents and Conditions
Nucleophilic Substitution: Methylamine is commonly used as the nucleophile in the presence of a suitable solvent and under controlled temperature conditions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolopyrimidines, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
6-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine: This compound is a precursor in the synthesis of 6-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine.
Pyrimidinamine Derivatives: These compounds share a similar pyrimidine core and exhibit comparable biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to undergo selective nucleophilic substitution makes it a valuable intermediate in the synthesis of various biologically active compounds .
Properties
Molecular Formula |
C9H10ClN5 |
---|---|
Molecular Weight |
223.66 g/mol |
IUPAC Name |
6-chloro-2-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C9H10ClN5/c1-5-3-6(2)15(14-5)9-12-7(10)4-8(11)13-9/h3-4H,1-2H3,(H2,11,12,13) |
InChI Key |
NZRHHGCYLDBWLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=CC(=N2)Cl)N)C |
Origin of Product |
United States |
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